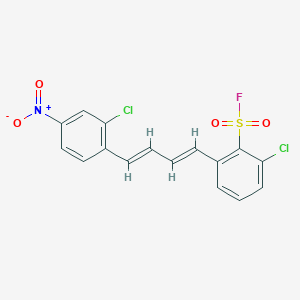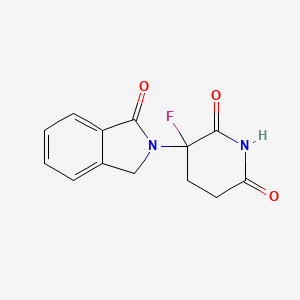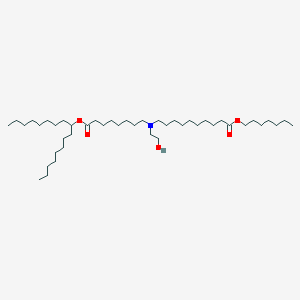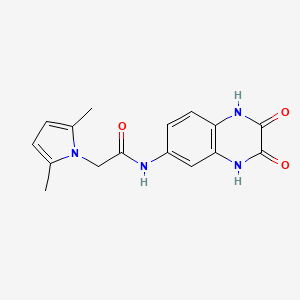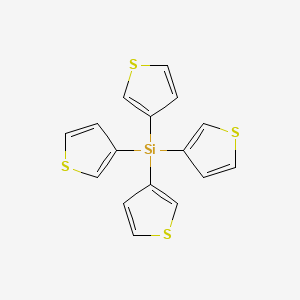
Tetra(thiophen-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(thiophen-3-yl)silane is an organosilicon compound characterized by the presence of four thiophene rings attached to a central silicon atom Thiophene is a five-membered heterocyclic compound containing sulfur, which imparts unique electronic properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(thiophen-3-yl)silane typically involves the Stille or Suzuki coupling reactions. These reactions are performed between a silicon-containing precursor and thiophene derivatives. For instance, the Stille coupling reaction can be carried out using tetra(4-bromophenyl)methane and tributyl(thien-2-yl)stannane under palladium catalysis . The reaction conditions often include the use of solvents like dichloromethane and the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for better efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions: Tetra(thiophen-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
Tetra(thiophen-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of Tetra(thiophen-3-yl)silane is largely dependent on its electronic properties. The thiophene rings facilitate electron delocalization, which can interact with various molecular targets. In organic electronics, the compound’s ability to conduct electricity and its stability make it an ideal candidate for use in devices that require efficient charge transport .
Comparaison Avec Des Composés Similaires
Tetra(thiophen-2-yl)silane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Contains phenyl groups in addition to thiophene rings.
Tetra(4-(thien-3-yl)phenyl)methane: Similar to the above but with thiophene rings at the 3-position.
Uniqueness: Tetra(thiophen-3-yl)silane is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Formule moléculaire |
C16H12S4Si |
|---|---|
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
tetra(thiophen-3-yl)silane |
InChI |
InChI=1S/C16H12S4Si/c1-5-17-9-13(1)21(14-2-6-18-10-14,15-3-7-19-11-15)16-4-8-20-12-16/h1-12H |
Clé InChI |
ZZUDERQREMMYCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1[Si](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


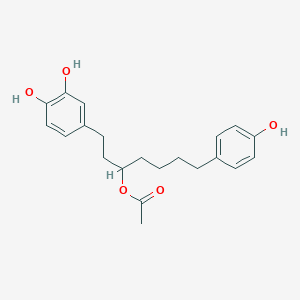
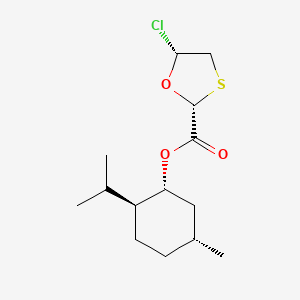
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)

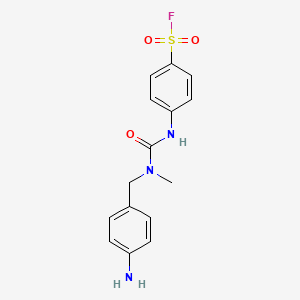
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356874.png)
![(3S,4R)-4-[(4-chlorophenyl)amino]oxolan-3-ol](/img/structure/B13356883.png)
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
![3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356886.png)
